

A Comprehensive Technical Guide to 3-Amino-4-methoxyacetanilide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N-(3-Amino-4-methoxyphenyl)acetamide</i>
Cat. No.:	B160866

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

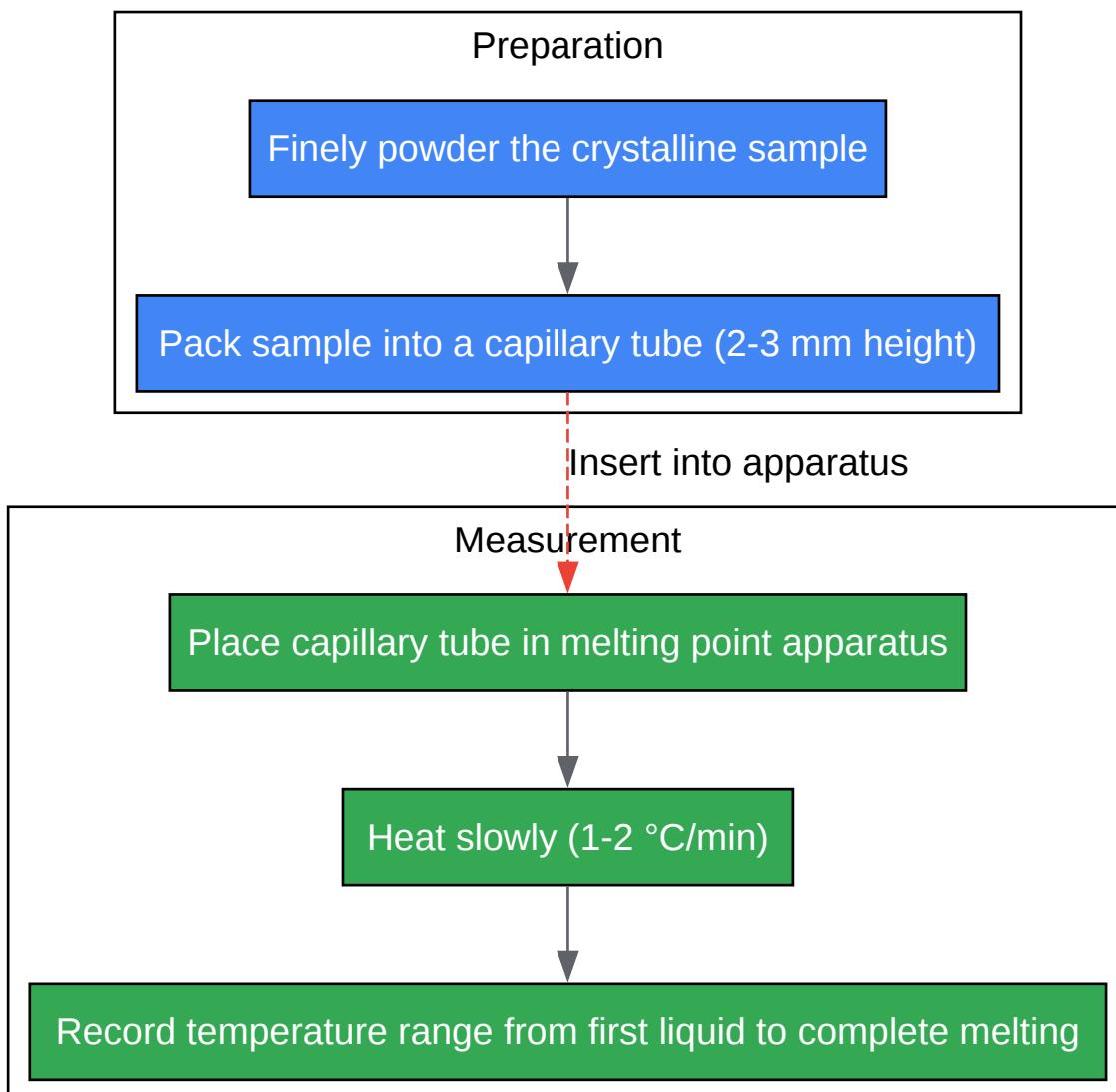
This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of 3-Amino-4-methoxyacetanilide (CAS No: 6375-47-9). This compound, a vital intermediate in the synthesis of various organic molecules, is of significant interest to professionals in chemical research and drug development.

Physicochemical Properties

3-Amino-4-methoxyacetanilide is a white crystalline solid.[\[1\]](#) Its key physical properties are summarized in the table below.

Property	Value	Source
Melting Point	109 - 118 °C	[1]
Boiling Point	313.03 °C (estimated)	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	180.2 g/mol	[1]

Experimental Protocols


Determination of Melting Point

The melting point of 3-Amino-4-methoxyacetanilide can be determined using the capillary method with a melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry 3-Amino-4-methoxyacetanilide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Diagram: Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of melting point.

Determination of Boiling Point

As 3-Amino-4-methoxyacetanilide is a solid at room temperature, its boiling point determination requires heating it to its liquid state first. The provided boiling point is an estimate, and experimental determination should be conducted with caution due to the high temperature.

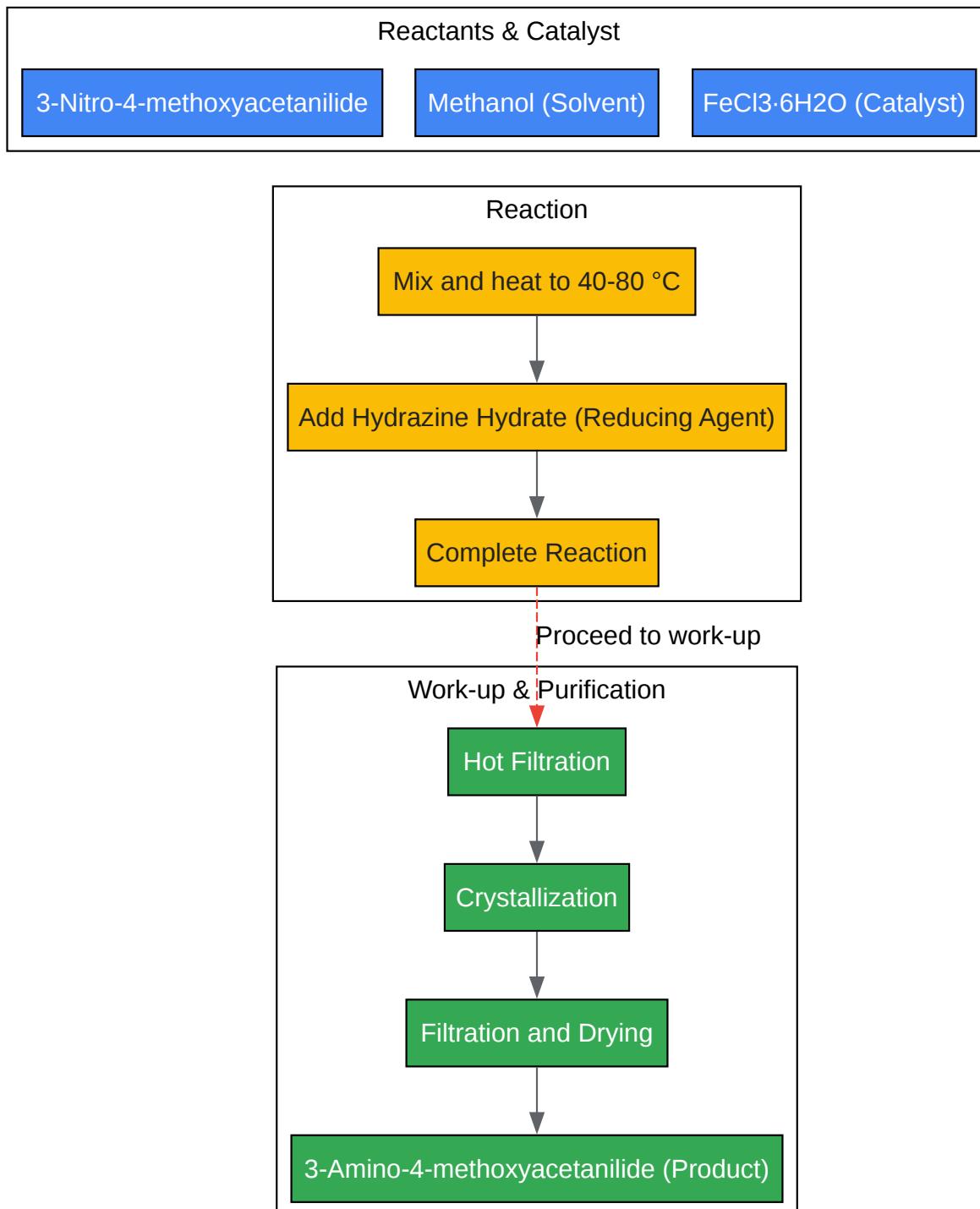
Methodology (Capillary Method):

- Sample Preparation: A small amount of 3-Amino-4-methoxyacetanilide is placed in a small test tube (fusion tube) and heated until it melts. A capillary tube, sealed at one end, is then placed inverted into the molten liquid.
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then heated in a suitable heating bath (e.g., silicone oil bath or a Thiele tube).
- Heating: The heating bath is heated slowly and steadily.
- Observation: As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles. The heat is then slightly reduced. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis of 3-Amino-4-methoxyacetanilide

A common method for the synthesis of 3-Amino-4-methoxyacetanilide involves the reduction of 3-nitro-4-methoxyacetanilide.

Reaction: 3-Nitro-4-methoxyacetanilide → 3-Amino-4-methoxyacetanilide

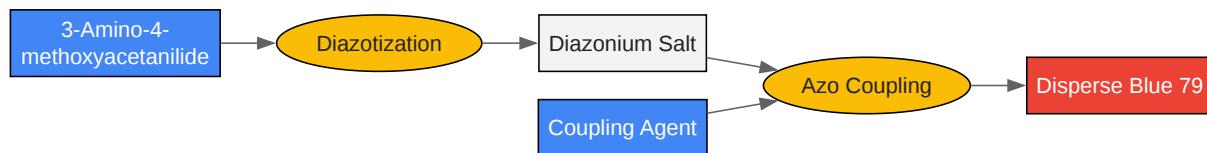

Reagents and Equipment:

- 3-Nitro-4-methoxyacetanilide
- Reducing agent (e.g., hydrazine hydrate)[\[2\]](#)
- Catalyst (e.g., $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)[\[2\]](#)
- Solvent (e.g., methanol)[\[2\]](#)
- Reaction vessel (round-bottom flask)
- Heating and stirring apparatus
- Filtration apparatus

Methodology:

- Reaction Setup: 3-nitro-4-methoxyacetanilide, a solvent such as methanol, and a catalyst like $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ are added to a reaction vessel equipped with a stirrer.[\[2\]](#)
- Heating: The mixture is heated to a temperature between 40-80 °C with continuous stirring.[\[2\]](#)
- Addition of Reducing Agent: A reducing agent, such as hydrazine hydrate, is added portion-wise over a period of 1 to 3 hours.[\[2\]](#)
- Reaction Completion and Work-up: After the reaction is complete, the mixture is hot filtered to remove the catalyst. The filtrate is then cooled, allowing the product, 3-Amino-4-methoxyacetanilide, to crystallize. The crystals are collected by filtration, washed, and dried.[\[2\]](#)

Diagram: Synthesis Workflow of 3-Amino-4-methoxyacetanilide


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 3-Amino-4-methoxyacetanilide.

Application in Dye Synthesis

3-Amino-4-methoxyacetanilide is a crucial intermediate in the manufacturing of disperse dyes, such as Disperse Blue 79.[3]

Diagram: Logical Relationship in Disperse Blue 79 Synthesis

[Click to download full resolution via product page](#)

Caption: Role of 3-Amino-4-methoxyacetanilide in dye synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]
- 3. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Amino-4-methoxyacetanilide: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160866#melting-point-and-boiling-point-of-3-amino-4-methoxyacetanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com